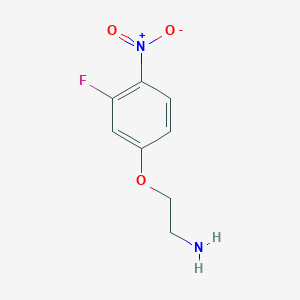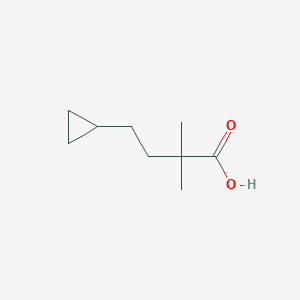
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is an organic compound that features a fluoro and nitro group attached to a phenoxy ring, with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine typically involves a multi-step process. One common method starts with the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid to form 2-(3-fluoro-4-nitrophenoxy)acetic acid through a Williamson ether synthesis . This intermediate is then converted to the ethanamine derivative through a series of reactions involving reduction and amination steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanamine side chain can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-Amino-4-nitrophenoxy)ethan-1-amine.
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.
Oxidation: 2-(3-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(3-Fluoro-4-nitrophenoxy)acetic acid.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitubercular agents.
Biological Studies: Its derivatives are evaluated for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine and its derivatives involves interaction with specific molecular targets. For instance, in antitubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound has similar structural features but includes a phenylacetamide group instead of an ethanamine side chain.
3-Fluoro-4-nitrophenol: A precursor in the synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine.
Uniqueness
This compound is unique due to its combination of a fluoro and nitro group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its ethanamine side chain also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |
Clave InChI |
ZKJHEOFZIMAYBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCN)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















